Dicyclopropyl ketone Dicyclopropyl ketone
Brand Name: Vulcanchem
CAS No.: 1121-37-5
VCID: VC21041421
InChI: InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2
SMILES: C1CC1C(=O)C2CC2
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

Dicyclopropyl ketone

CAS No.: 1121-37-5

Cat. No.: VC21041421

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

Dicyclopropyl ketone - 1121-37-5

Specification

CAS No. 1121-37-5
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name dicyclopropylmethanone
Standard InChI InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2
Standard InChI Key BIPUHAHGLJKIPK-UHFFFAOYSA-N
SMILES C1CC1C(=O)C2CC2
Canonical SMILES C1CC1C(=O)C2CC2
Boiling Point 161.0 °C

Introduction

Physical and Chemical Properties

Dicyclopropyl ketone possesses distinctive physical and chemical properties that make it valuable for various applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Dicyclopropyl Ketone

PropertyValue
Molecular FormulaC7H10O
Molecular Weight110.15
Melting Point44.0-44.5 °C
Boiling Point160-162 °C (at atmospheric pressure)
Boiling Point (reduced pressure)72-74 °C (at 33 mm Hg)
Density0.977 g/mL at 25 °C
Refractive Indexn20/D 1.467
Flash Point103 °F
Specific Gravity0.957
FormLiquid
Water SolubilitySoluble in water

The compound exhibits good solubility in common organic solvents and demonstrates moderate reactivity due to the presence of the carbonyl group and the strained cyclopropyl rings . From a chemical perspective, the compound contains a carbonyl functional group that can participate in typical ketone reactions such as nucleophilic additions .

Synthesis Methods

Several methods have been developed for the synthesis of dicyclopropyl ketone, with varying yields and starting materials. Two primary synthetic routes are documented in the literature.

Synthesis from 1,7-Dichloroheptan-4-one

One efficient method involves the reaction of 1,7-dichloroheptan-4-one with sodium hydroxide solution:

In this procedure, 165g (0.9 mole) of 1,7-dichloroheptan-4-one is added to 600 ml of 20% sodium hydroxide in a flask fitted with a reflux condenser and stirrer. The mixture is refluxed for 30 minutes with vigorous stirring, followed by steam distillation. The distillate is saturated with potassium carbonate, and the upper layer is separated. After extracting the water layer with ether and drying the combined organic layers over potassium carbonate, the solvent is removed. Distillation yields 69g (70%) of dicyclopropyl ketone with a boiling point of 69°C at 20 mm Hg and a refractive index (nD25) of 1.4648-1.4654 .

Synthesis from γ-Butyrolactone

An alternative synthesis starts with γ-butyrolactone and sodium methoxide:

This method begins with the preparation of sodium methoxide from 50g of sodium and 600 ml of absolute methanol. To this solution, 344g (4.0 moles) of γ-butyrolactone is added, followed by heating and distillation of methanol. After treatment with concentrated hydrochloric acid and sodium hydroxide solution, the product is isolated via distillation. The yield of dicyclopropyl ketone is 114-121g (52-55%), with a boiling point of 72-74°C at 33 mm Hg and a refractive index (nD25) of 1.4654 .

A modified version of this synthesis employs toluene as a solvent and achieves a yield of 60.1% (calculated based on γ-butyrolactone) .

Conformational Studies

Dicyclopropyl ketone exhibits interesting conformational behavior that has been studied through various spectroscopic techniques and theoretical calculations.

Conformational Isomers

Infrared and Raman spectroscopic studies have identified two major conformers of dicyclopropyl ketone in fluid phases:

  • The cis-cis (C2v) conformer: In this configuration, the carbonyl bond is positioned over the two three-membered rings.

  • The cis-trans (Cs) conformer: Here, the carbonyl bond eclipses the hydrogen atom on one of the rings .

Conformational Stability

Variable temperature infrared studies (−55 to −100 °C) have determined that the average enthalpy difference between the C2v and Cs conformers is 530 ± 27 cm−1 (6.34 ± 0.32 kJ/mol), with the C2v form being the more stable rotamer. At ambient temperature, it is estimated that only 13 ± 2% of the compound exists in the Cs conformation .

These experimental findings have been supported by ab initio calculations performed at various levels of theory, including restricted Hartree–Fock (RHF), second-order perturbation method (MP2), and hybrid density functional theory (DFT) using the B3LYP method with different basis sets .

Chemical Reactions

Dicyclopropyl ketone exhibits unique reactivity patterns, particularly in certain named reactions.

Favorskii-Nazarov Reaction

One noteworthy reaction is the unusual behavior of dicyclopropyl ketone under Favorskii-Nazarov conditions. Unlike typical ketones, which would be expected to yield tetracyclopropylethylene glycol or 1,1,4,4-tetracyclopropyl-1,4-butanediol through ether incorporation, dicyclopropyl ketone instead produces 1,1,5-tricyclopropyl-1-hydroxypentan-5-one .

This unexpected product forms through the intermediacy of a dianion, which attacks the neutral ketone molecule through cleavage of the cyclopropyl bond . This reaction illustrates the unique reactivity that can arise from the strained cyclopropyl rings in combination with the carbonyl functionality.

Applications

Dicyclopropyl ketone serves as a valuable intermediate in various synthetic applications, particularly in pharmaceutical and agrochemical development.

Pharmaceutical Applications

The compound is used as a reagent in the synthesis of a new class of potent and selective agonists of dimeric carbamoylguanidine-type histamine H2 receptor ligands . These receptor ligands are of interest in pharmaceutical research for their potential therapeutic applications.

Chemical Space Exploration

Dicyclopropyl ketone is utilized in the preparation of chemical space analogs of PNU-282,987 and SSR180711, compounds that exhibit nicotinic receptor activity . Such analogs are important in drug discovery efforts aimed at developing treatments for neurological conditions.

Organic Synthesis

As a building block in organic synthesis, dicyclopropyl ketone provides access to more complex structures containing cyclopropyl moieties . The strained cyclopropyl rings can undergo ring-opening reactions under various conditions, allowing for the creation of diverse carbon frameworks.

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